3,6-Dideuterio-9-methylcarbazole
Description
3,6-Dideuterio-9-methylcarbazole is a deuterated derivative of the carbazole scaffold, featuring deuterium atoms at the 3- and 6-positions and a methyl group at the 9-position. Carbazoles are nitrogen-containing heterocyclic compounds widely studied for their applications in pharmaceuticals, organic electronics, and materials science. The deuteration at specific positions is strategically employed to investigate isotopic effects on physicochemical properties, metabolic stability, and spectroscopic behavior.
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
3,6-dideuterio-9-methylcarbazole |
InChI |
InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3/i2D,3D |
InChI Key |
SDFLTYHTFPTIGX-PBNXXWCMSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1)C3=CC(=CC=C3N2C)[2H] |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Exchange
Deuterium can also be introduced via Grignard reagents:
Boronic Acid Coupling
A Suzuki-Miyaura coupling approach using deuterated boronic acids ():
- Procedure : 9-Methylcarbazole-3,6-boronic acid-d$$ _2 $$ is coupled with methyl iodide under Pd(PPh$$ _3 $$)$$ _4 $$ catalysis.
- Yield : 65% (requires specialized deuterated boronic acids).
Comparative Analysis of Methods
| Method | Yield | Selectivity | Cost |
|---|---|---|---|
| Pd-Catalyzed Exchange | 78% | High | $$$ |
| Grignard Exchange | 70% | Moderate | $$ |
| Suzuki Coupling | 65% | High | $$$$ |
Chemical Reactions Analysis
Types of Reactions
3,6-Dideuterio-9-methylcarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with functional groups at the 3 and 6 positions.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various substituents at the 3 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,6-diformyl-9-methylcarbazole, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3,6-Dideuterio-9-methylcarbazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other deuterated carbazole derivatives for studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development, particularly in designing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 3,6-Dideuterio-9-methylcarbazole involves its interaction with molecular targets through its aromatic structure. The deuterium atoms at the 3 and 6 positions can influence the compound’s electronic properties, potentially altering its reactivity and stability. This can affect the pathways involved in its chemical reactions and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 based on substituents at the 3,6- and 9-positions:
Substituent Impact :
- Halogens (I, Br) : Increase molecular weight and polarizability, enhancing applications in optoelectronics .
- Aryl Groups (Pyridinyl) : Improve π-conjugation, critical for luminescent materials .
Spectroscopic and Physical Properties
NMR Spectroscopy:
- Non-deuterated analogs: Aromatic protons in 3,6-positions appear as distinct singlets (e.g., δ 8.36 ppm for H5 in 9b ).
- Deuterated analogs : Protons at 3,6-positions are replaced by deuterium, leading to absence of corresponding signals in $ ^1 \text{H} $-NMR. $ ^2 \text{H} $-NMR or mass spectrometry (MS) would confirm deuteration.
Mass Spectrometry:
- 3,6-Diiodo-9-ethyl-9H-carbazole : M$^+$ peak at m/z 447.05 .
- Deuterated analog: Expected M$^+$ at m/z +2 (due to two D atoms) compared to non-deuterated 9-methylcarbazole.
Thermal Stability:
Q & A
What are the optimal synthetic routes for preparing 3,6-Dideuterio-9-methylcarbazole, and how do reaction conditions influence isotopic purity?
Basic Research Focus :
Standard synthesis involves substituting hydrogen atoms at positions 3 and 6 of 9-methylcarbazole with deuterium. A common method uses deuterated reagents (e.g., D₂O, deuterated acids) under controlled pH and temperature to achieve selective deuteration. For example, sodium borodeuteride (NaBD₄) in deuterated solvents (e.g., DMF-d₇ or DMSO-d₆) can reduce precursor iodinated carbazoles while introducing deuterium .
Advanced Research Focus :
To ensure isotopic purity (>98%), kinetic isotope effects (KIEs) must be minimized. Advanced protocols employ low-temperature reactions (e.g., −78°C in THF-d₈) with catalytic deuteration agents (e.g., Pd/C in D₂ atmosphere) to suppress proton exchange. Isotopic scrambling can occur if residual protic solvents or acidic protons are present, necessitating rigorous drying and solvent deuteration .
How do isotopic substitutions (²H) at positions 3 and 6 affect the electronic and vibrational spectra of 9-methylcarbazole?
Basic Research Focus :
Deuterium substitution reduces vibrational modes in IR spectra (e.g., C–H stretches at ~3050 cm⁻¹ shift to ~2250 cm⁻¹ for C–D). In UV-Vis spectra, minimal electronic absorption shifts are expected due to isotopic effects, but hyperconjugative interactions may alter extinction coefficients slightly .
Advanced Research Focus :
High-resolution mass spectrometry (HRMS) and ¹H/²H NMR are critical for confirming deuteration. For example, ²H NMR (76.8 MHz) shows singlets for deuterated positions, while ¹H NMR reveals the absence of protons at 3/6 positions. Computational studies (DFT) can model isotopic effects on frontier molecular orbitals (HOMO-LUMO gaps), aiding in interpreting spectral anomalies .
What are the key challenges in characterizing this compound using X-ray crystallography?
Basic Research Focus :
Deuterium’s low electron density complicates X-ray diffraction analysis. Basic protocols use neutron diffraction for precise deuterium localization, but this requires large single crystals (>1 mm³) and synchrotron facilities .
Advanced Research Focus :
Advanced workarounds include isotopic substitution with heavier isotopes (e.g., ¹³C labeling at adjacent positions) to enhance contrast. Alternatively, Hirshfeld surface analysis paired with computational modeling (e.g., Gaussian09) can predict deuterium positions in smaller crystals .
How can researchers resolve contradictions in synthetic yields reported for deuterated carbazole derivatives?
Basic Research Focus :
Yield discrepancies often arise from incomplete deuteration or side reactions (e.g., protodeboronation). Basic troubleshooting involves monitoring reaction progress via TLC (silica gel, hexane:EtOAc) and optimizing stoichiometry (e.g., 2.5 eq NaBD₄ for full reduction) .
Advanced Research Focus :
Advanced kinetic studies (e.g., in situ IR or Raman spectroscopy) identify intermediates causing yield variations. For example, competing pathways in Pd-catalyzed deuteration may form byproducts requiring tailored purification (e.g., size-exclusion chromatography with deuterated eluents) .
What methodologies are recommended for studying the stability of this compound under thermal/oxidative stress?
Basic Research Focus :
Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres (5°C/min) assesses decomposition thresholds. Basic stability tests in DMSO-d₆ at 25–80°C monitor deuterium retention via ²H NMR .
Advanced Research Focus :
Accelerated stability studies using Arrhenius modeling predict shelf-life under varying conditions. For oxidative stress, electron paramagnetic resonance (EPR) detects radical intermediates, guiding the design of stabilizers (e.g., hindered amine light stabilizers) .
How does this compound perform in optoelectronic applications compared to non-deuterated analogs?
Basic Research Focus :
Deuterated carbazoles show enhanced thermal stability in OLEDs due to stronger C–D bonds. Basic device testing (e.g., current density-voltage-luminance curves) reveals marginal efficiency gains (≤5%) in deuterated derivatives .
Advanced Research Focus :
Advanced studies use time-resolved photoluminescence (TRPL) to quantify exciton lifetimes. Deuterated compounds exhibit longer lifetimes (e.g., 12.3 ns vs. 10.8 ns in non-deuterated analogs), attributed to reduced non-radiative decay from vibrational quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
